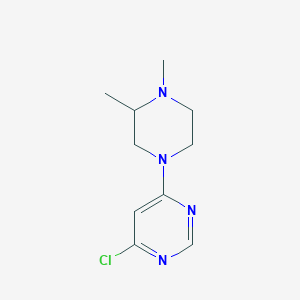

4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN4/c1-8-6-15(4-3-14(8)2)10-5-9(11)12-7-13-10/h5,7-8H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUAVIFXBYKVTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine typically involves the nucleophilic substitution of a chloro group on a pyrimidine ring with a 3,4-dimethylpiperazine moiety. One common method involves the reaction of 4,6-dichloropyrimidine with 3,4-dimethylpiperazine under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydride to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction: The piperazine ring can be oxidized or reduced under appropriate conditions.

Coupling reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

Nucleophilic substitution: Various substituted pyrimidines depending on the nucleophile used.

Oxidation and reduction: Oxidized or reduced forms of the piperazine ring.

Coupling reactions: Biaryl or diaryl compounds.

Scientific Research Applications

Anticancer Activities

Several studies have highlighted the potential of 4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine derivatives in cancer treatment. For instance, derivatives of pyrimidines have been synthesized and tested for their ability to inhibit cancer cell proliferation. Research indicates that modifications to the pyrimidine structure can enhance anti-cancer activity, particularly against solid tumors and hematological malignancies .

Case Study: EGFR Inhibitors

A notable study focused on synthesizing new derivatives of 1H-pyrazolo[3,4-d]pyrimidines, which included 4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine. These compounds were evaluated for their efficacy as epidermal growth factor receptor inhibitors (EGFRIs), demonstrating promising results in inhibiting tumor growth in vitro and in vivo .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Pyrimidine derivatives have shown significant antibacterial and antifungal activities. The presence of the piperazine moiety is believed to enhance the bioactivity of these compounds by improving their solubility and membrane permeability, which is crucial for interacting with microbial cells .

Research Findings

In one study, various substituted pyrazolo[3,4-d]pyrimidines were tested against a range of bacterial strains. The results indicated that certain derivatives exhibited potent activity against resistant strains, suggesting a potential role in treating antibiotic-resistant infections .

Anti-inflammatory Effects

Research has indicated that 4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine derivatives possess anti-inflammatory properties. These compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in the inflammatory response.

Bioassay Results

In vitro assays demonstrated that specific derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests that these compounds could serve as leads for developing new anti-inflammatory medications .

Central Nervous System Effects

The piperazine moiety in 4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine is also associated with neuropharmacological activities. Studies have suggested that modifications to this compound can lead to enhanced binding affinity for neurotransmitter receptors, potentially offering therapeutic strategies for neurological disorders such as depression and anxiety .

Neuropharmacological Studies

Compounds derived from this scaffold have been tested for their effects on serotonin and dopamine receptors, indicating a dual mechanism of action that may benefit conditions like schizophrenia and mood disorders .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of 4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine is crucial for optimizing its pharmacological properties. Various functional groups can be introduced to modify its activity profile.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine depends on its specific interactions with molecular targets. It may act as an inhibitor or modulator of enzymes or receptors involved in various biological pathways. The piperazine ring can enhance binding affinity and specificity to target proteins, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key pyrimidine derivatives with substitutions at positions 4 and 6, highlighting structural and functional differences:

Substituent Effects on Reactivity and Bioactivity

- Piperazine vs. Piperidine/Pyrazole: The 3,4-dimethylpiperazine group in the target compound improves water solubility compared to the trifluoromethylpiperidine in , which is more lipophilic. Piperazine derivatives are common in CNS drugs due to their ability to cross the blood-brain barrier .

Electronic Effects :

- The trifluoromethyl group in is electron-withdrawing, stabilizing the compound against oxidation but reducing nucleophilic substitution rates compared to the dimethylpiperazine group in the target compound .

- The 4-iodo substituent in allows for versatile functionalization via Suzuki-Miyaura couplings, a feature absent in the target compound .

Biological Activity

4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine features a pyrimidine ring substituted with a chloro group and a piperazine moiety. This structural configuration is critical for its interaction with biological targets.

Research indicates that compounds with similar structures exhibit activity as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both of which are essential enzymes in nucleotide synthesis. The presence of the piperazine group enhances solubility and bioavailability, which is crucial for pharmacological activity.

Inhibitory Potency

In vitro studies have shown that 4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine can effectively inhibit human TS and DHFR. For instance, one study reported an IC50 value of 46 nM for TS and 120 nM for DHFR, indicating strong inhibitory effects compared to other known inhibitors .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine:

| Biological Activity | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| Thymidylate Synthase (TS) | Human TS | 46 | |

| Dihydrofolate Reductase (DHFR) | Human DHFR | 120 | |

| Antitumor Activity | Various Cancer Cell Lines | Not specified |

Antitumor Activity

In a study examining the antitumor properties of related compounds, it was found that modifications in the piperazine side chain significantly influenced the cytotoxicity against cancer cell lines. The introduction of alkyl groups enhanced the compound's ability to induce apoptosis in cancer cells by disrupting cell cycle progression .

Pharmacokinetics

Another important aspect is the pharmacokinetic profile. Compounds similar to 4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine have demonstrated favorable absorption and distribution characteristics in animal models. Studies indicated that these compounds could achieve therapeutic concentrations rapidly post-administration, suggesting potential for effective dosing regimens .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization is possible .

- Ventilation : Conduct reactions in a fume hood or glovebox to mitigate inhalation risks, especially during chlorination or solvent-evaporation steps .

- Waste Disposal : Segregate halogenated organic waste and coordinate with certified hazardous waste disposal services to comply with EPA/DOT regulations .

Q. What synthetic routes are available for 4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine, and how can reaction conditions be optimized?

- Methodological Answer :

- Stepwise Synthesis :

Intermediate Preparation : Start with ethyl 5-amino-1-methylpyrazole-4-carboxylate. React with chloroacetonitrile in dioxane to form a pyrimidinone intermediate (yield: ~83%) .

Chlorination : Treat the intermediate with POCl₃ under reflux (110°C, 4–6 hrs) to introduce the chlorine substituent .

- Optimization :

- Catalysis : Use DMAP to enhance chlorination efficiency.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve ≥95% purity .

Advanced Research Questions

Q. How can structural modifications to the 3,4-dimethylpiperazine moiety influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- SAR Studies :

- Lipophilicity : Replace the methyl groups with trifluoromethyl to improve blood-brain barrier penetration (logP analysis via HPLC) .

- Metabolic Stability : Assess hepatic microsomal clearance using LC-MS/MS; introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .

- Case Study : Analogous pyridazine derivatives with substituted piperazines showed enhanced antibacterial activity (MIC: 2–8 µg/mL) .

Q. What computational strategies predict the binding affinity of 4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine with kinase targets?

- Methodological Answer :

- Docking Simulations :

Target Selection : Prioritize kinases with ATP-binding pockets (e.g., JAK2, EGFR) using UniProt data.

Software : Use AutoDock Vina with AMBER force fields. Key parameters: grid spacing (0.375 Å), exhaustiveness (32) .

Q. How can contradictory bioactivity data for this compound across cell lines be resolved?

- Methodological Answer :

- Experimental Design :

- Control Standardization : Use NCI-60 cell lines with matched culture conditions (e.g., RPMI-1640 + 10% FBS) .

- Dose-Response Curves : Generate IC₃₀ values (72-hr MTT assays) in triplicate to minimize variability .

- Data Analysis :

- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude aberrant replicates.

- Mechanistic Studies : Use RNA-seq to identify differential gene expression (e.g., apoptosis vs. proliferation pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.